2,3-Dimethoxy-1,3-butadiene

Catalog No.
S1895611
CAS No.
3588-31-6
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethoxy-1,3-butadiene

CAS Number

3588-31-6

Product Name

2,3-Dimethoxy-1,3-butadiene

IUPAC Name

2,3-dimethoxybuta-1,3-diene

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-5(7-3)6(2)8-4/h1-2H2,3-4H3

InChI Key

NHBDKDZHQKQPTF-UHFFFAOYSA-N

SMILES

COC(=C)C(=C)OC

Canonical SMILES

COC(=C)C(=C)OC

Radical Polymerization

Diels-Alder Chemistry

Preparation of 3,4-dimethoxythiophene

Formation of Thio Esters

Hydrolysis Reaction

Formation of 4-Substituted 3-Nitrochromanones

2,3-Dimethoxy-1,3-butadiene is characterized by its two methoxy groups attached to a butadiene backbone. Its physical properties include a boiling point of approximately 151 °C and a melting point around 19 °C . The compound is known for its reactivity due to the presence of conjugated double bonds, making it suitable for various chemical transformations.

Several synthesis methods for 2,3-Dimethoxy-1,3-butadiene have been documented:

  • Methoxycarbonylation: This method involves the reaction of butadiene derivatives with methanol and carbon monoxide under specific conditions.
  • Alkylation Reactions: The compound can also be synthesized through alkylation of 1,3-butadiene with methanol in the presence of an acid catalyst.

These methods highlight the compound's versatility in synthetic organic chemistry.

2,3-Dimethoxy-1,3-butadiene finds applications in various fields:

  • Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: The compound's properties make it useful in developing polymers and other materials.
  • Pharmaceuticals: Due to its potential biological activity, it may be explored for pharmaceutical applications.

Interaction studies involving 2,3-Dimethoxy-1,3-butadiene focus on its reactivity with other chemical species. For instance:

  • Reactivity with Nucleophiles: The compound's electrophilic double bonds make it susceptible to nucleophilic attack.
  • Stability in Various Conditions: Research into its stability under different pH levels and temperatures provides insights into its practical applications.

Several compounds share structural similarities with 2,3-Dimethoxy-1,3-butadiene. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
1,3-ButadieneC4H6Basic diene used in polymer production
2-Methoxy-1,3-butadieneC5H8OContains one methoxy group; less reactive
2,3-Dicarbomethoxy-1,3-butadieneC8H10O4More complex structure; used in synthesis

The unique feature of 2,3-Dimethoxy-1,3-butadiene lies in its dual methoxy substituents on the butadiene chain, enhancing its reactivity compared to simpler analogs like 1,3-butadiene.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

3588-31-6

Wikipedia

2,3-Dimethoxy-1,3-butadiene

Dates

Modify: 2023-08-16

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